N1-(3-chloro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
Description
N1-(3-Chloro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-chloro-4-methylphenyl group on one amide nitrogen and a (1-(pyridin-3-yl)piperidin-4-yl)methyl substituent on the other. Its design incorporates a pyridinyl-piperidine moiety, which may enhance solubility and binding affinity to biological targets due to the aromatic pyridine ring and the piperidine scaffold’s conformational flexibility .
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-14-4-5-16(11-18(14)21)24-20(27)19(26)23-12-15-6-9-25(10-7-15)17-3-2-8-22-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQSWBYXNMHVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Oxalamides are a versatile class of compounds with diverse applications. Below is a comparative analysis of structurally related analogs, grouped by functional and structural similarities:
Antiviral Oxalamides (HIV Entry Inhibitors)
Compounds from share the N1-(4-chlorophenyl)oxalamide core but differ in substituents on the second nitrogen:
- Compound 13: Features a thiazole-piperidine-acetyl group. Exhibits moderate yield (36%) and high HPLC purity (90%). LC-MS: m/z 479.12 (M+H+). Notably, the thiazole ring may enhance antiviral activity by mimicking peptide motifs critical for HIV entry inhibition .
- Compound 15: Contains a pyrrolidine-thiazole-ethanol group. Higher yield (53%) and HPLC purity (95%) suggest improved synthetic efficiency. LC-MS: m/z 423.27 (M+H+) .
Key Structural Insights :
- The 4-chlorophenyl group is conserved, likely essential for target engagement.
- Thiazole and pyrrolidine moieties influence solubility and stereochemical complexity (e.g., compound 14 is a 1:1 diastereomer mixture).
Cytochrome P450 4F11/SCD1 Inhibitors
- Compound 29 (N1-(3-Chloro-4-methylphenyl)-N2-(4-methoxyphenethyl)-oxalamide) : Shares the 3-chloro-4-methylphenyl group with the target compound but substitutes the pyridinyl-piperidine group with a 4-methoxyphenethyl chain.
Comparison :
- The pyridinyl-piperidine group in the target compound may confer stronger basicity and improved blood-brain barrier penetration compared to compound 29’s phenethyl chain.
Umami Flavor Compounds
Key Difference :
- Flavor-oriented oxalamides prioritize aromatic methoxy/benzyl groups, whereas the target compound’s chloro-methylphenyl and pyridinyl-piperidine groups suggest a pharmacological focus.
Metabolic Stability
Critical Insights
- Structural-Activity Relationships :
- The 3-chloro-4-methylphenyl group (common in compounds 29 and the target) may enhance hydrophobic interactions in enzyme binding.
- Pyridine-containing substituents (e.g., in S336 and the target compound) improve solubility and metabolic stability compared to purely aliphatic chains.
- Synthetic Challenges :
- Application Divergence: Minor structural changes drastically shift functionality (e.g., antiviral vs. flavor agents), underscoring the oxalamide scaffold’s versatility.
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